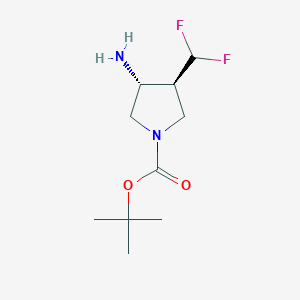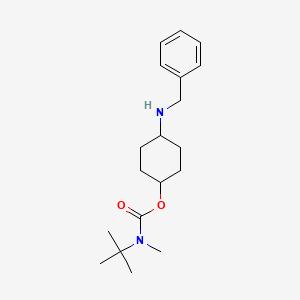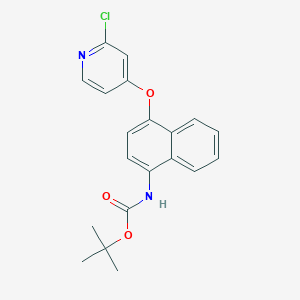
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate is a chemical compound with the molecular formula C10H13ClN2O2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloropyridinyl group, and a naphthalenylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate typically involves the reaction of tert-butyl 2-chloropyridin-4-ylcarbamate with naphthalen-1-ylcarbamate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding naphthalen-1-ylcarbamate derivatives.
Reduction: Formation of reduced naphthalen-1-ylcarbamate derivatives.
Substitution: Formation of substituted naphthalen-1-ylcarbamate derivatives.
Scientific Research Applications
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-chloropyridin-4-ylcarbamate
- Tert-butyl 3-allyl-4-chloropyridin-2-ylcarbamate
- Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, a chloropyridinyl group, and a naphthalenylcarbamate group makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C20H19ClN2O3 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-chloropyridin-4-yl)oxynaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,3)26-19(24)23-16-8-9-17(15-7-5-4-6-14(15)16)25-13-10-11-22-18(21)12-13/h4-12H,1-3H3,(H,23,24) |
InChI Key |
QPAUUXQWNYKYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)OC3=CC(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


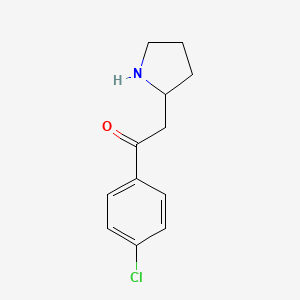
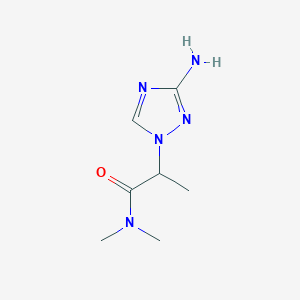
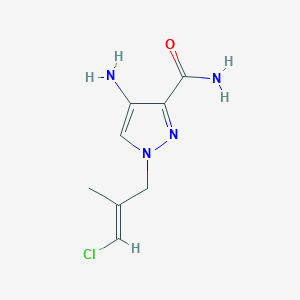
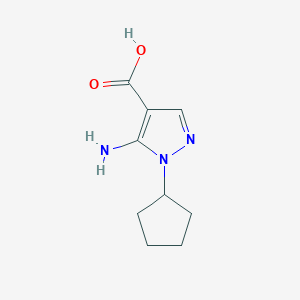

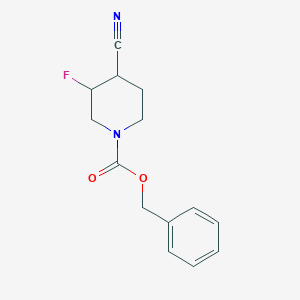
![4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13059767.png)

